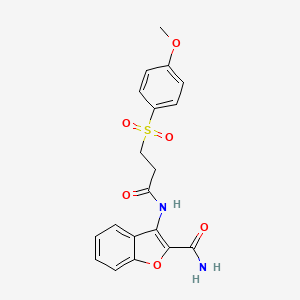

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

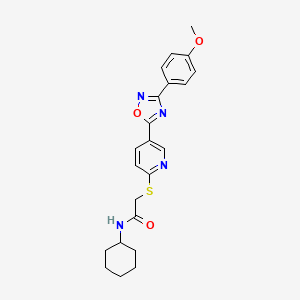

This compound is a benzofuran-β-alaninamide based chemosensor . It was designed and synthesized for selective detection of Fe3+ ions . The binding ability of this compound towards Fe3+ in DMSO/H2O solution (9/1, v/v) has been studied by UV-vis absorption and fluorescence spectroscopy .

Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuran scaffold, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

This compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex . The limit of detection (LOD) was calculated to be 1.3 μM and 0.067 μM by UV-vis absorption and fluorescence methods respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its benzofuran scaffold . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Scientific Research Applications

Synthesis of Novel Chemical Compounds

Research has shown the synthesis of novel chemical compounds derived from benzofuran and related structures, indicating the potential of "3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide" as a precursor in chemical synthesis. For example, novel benzodifuranyl compounds have been synthesized from visnaginone and khellinone derivatives, displaying anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These compounds were designed as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory effects, suggesting a promising area of application for similar compounds.

Pharmacological Effects

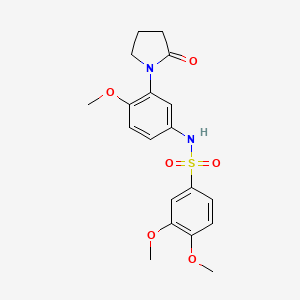

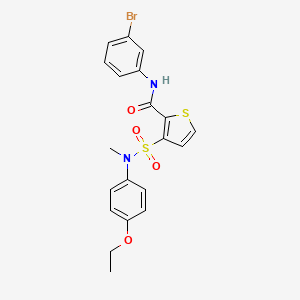

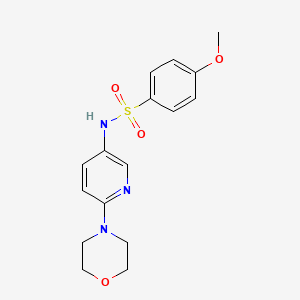

The compound has relevance in pharmacology, particularly as part of a larger group of compounds with potential inhibitory effects on enzymes or receptors. For instance, benzenesulfonamides carrying benzamide moiety have shown significant inhibitory potential against enzymes like acetylcholinesterase and carbonic anhydrase, indicating their utility in drug design for conditions like glaucoma, epilepsy, and certain neurological disorders (Tuğrak et al., 2020).

Anticancer Evaluation

Research into benzofuran carboxamide derivatives has also highlighted potential anticancer applications. Synthesis and evaluation of new benzofuran carboxamide derivatives have been carried out, focusing on their antimicrobial, anti-inflammatory, and antioxidant activities (Lavanya et al., 2017). Although the direct application of "this compound" in cancer research is not detailed, related compounds show promising results, suggesting a potential area for further exploration.

Mechanism of Action

The mechanism of action of this compound is based on its ability to selectively detect Fe3+ ions . Job’s plot measurement evidenced the 2:1 binding stoichiometry for the complex formed between the compound and Fe3+ . Moreover, the binding interaction of the compound towards Fe3+ was confirmed by density functional theory (DFT) studies .

properties

IUPAC Name |

3-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16(22)21-17-14-4-2-3-5-15(14)27-18(17)19(20)23/h2-9H,10-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJVKAOHEWIXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2671397.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2671399.png)

![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)

![3-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2671406.png)

![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)

![tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate](/img/structure/B2671414.png)

![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)